

A Technical Guide to Tert-butyl 4-bromobenzylcarbamate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tert-butyl 4-bromobenzylcarbamate</i>
Cat. No.:	B153386

[Get Quote](#)

An In-depth Review of Commercial Availability, Synthetic Applications, and Experimental Protocols for a Key Building Block in Modern Medicinal Chemistry.

Introduction

Tert-butyl 4-bromobenzylcarbamate (CAS No. 168827-81-8) is a bifunctional organic molecule of significant interest to researchers in the fields of medicinal chemistry and drug development. Its structure, featuring a brominated aromatic ring and a Boc-protected amine, makes it a versatile building block for the synthesis of complex molecular architectures. The bromo-substituent serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking a primary amine. This guide provides a comprehensive overview of the commercial availability of **Tert-butyl 4-bromobenzylcarbamate**, its applications in the synthesis of advanced drug candidates, and detailed experimental protocols for its use.

Commercial Availability and Supplier Specifications

A range of chemical suppliers offer **Tert-butyl 4-bromobenzylcarbamate**, with varying purity levels, quantities, and pricing. For researchers, selecting a supplier often depends on the scale

of the synthesis, the required purity for their specific application, and cost-effectiveness. Below is a summary of representative commercial suppliers and their product specifications.

Supplier	Product Number	CAS Number	Molecular Weight	Purity	Available Quantities
Sigma-Aldrich	SY3H999963 AC	864266-05-7	320.61	98%	Inquire
BLD Pharm	BD152922	68819-84-1	286.17	Inquire	Inquire
Apollo Scientific	Inquire	68819-84-1	Inquire	98%	5g, 10g, 25g
Sunway Pharm	CB15577	68819-84-1	286.16	97%	250mg to 500g
ChemicalBook	Inquire	68819-84-1	Inquire	99%	Inquire
AK Scientific, Inc.	1853DT	Inquire	Inquire	Inquire	Inquire
Boron Molecular	BM026	131818-17-2	272.141	>97%	Inquire

Note: CAS numbers may vary between suppliers for what appears to be the same core molecule, potentially due to different salt forms or isomeric considerations. Researchers should verify the specific structure and CAS number with the supplier. Purity and availability are subject to change and should be confirmed with the respective supplier.

Core Applications in Drug Discovery: A Gateway to PROTACs

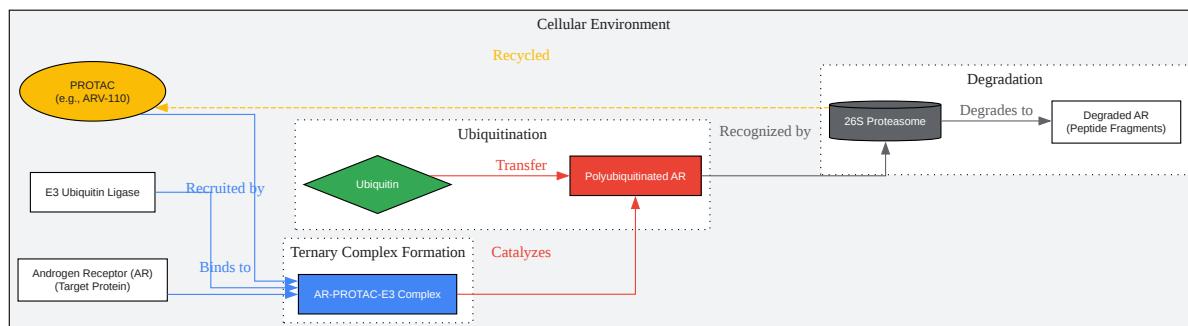
Tert-butyl 4-bromobenzylcarbamate and structurally related compounds are pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^[3] This therapeutic modality

has shown immense promise, particularly in oncology, with compounds like ARV-110 (Bavdegalutamide) targeting the Androgen Receptor (AR) in prostate cancer.[4][5]

The 4-bromobenzyl moiety of the title compound can be elaborated through various cross-coupling reactions to construct the linker and warhead components of a PROTAC. The Boc-protected amine provides a stable nitrogen source that can be deprotected at a later synthetic stage for further functionalization.

Signaling Pathway: PROTAC-Mediated Degradation of the Androgen Receptor

The Androgen Receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[6] PROTACs such as ARV-110 are designed to hijack the cellular ubiquitin-proteasome system to selectively degrade the AR protein.[4][5]



[Click to download full resolution via product page](#)

PROTAC-mediated degradation of the Androgen Receptor.

Experimental Protocols

The utility of **Tert-butyl 4-bromobenzylcarbamate** is best illustrated through its application in key synthetic transformations. The following protocols provide detailed methodologies for its synthesis, deprotection, and subsequent use in palladium-catalyzed cross-coupling reactions.

Synthesis of Tert-butyl 4-bromobenzylcarbamate

This protocol describes a standard procedure for the Boc-protection of 4-bromobenzylamine.

Materials:

- 4-Bromobenzylamine hydrochloride
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (Et₃N)
- Chloroform (CHCl₃) or Dichloromethane (DCM)
- 10% Aqueous citric acid
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- To a stirred suspension of 4-bromobenzylamine hydrochloride (1.0 eq) in chloroform (or DCM) in a round-bottom flask, add triethylamine (1.1 eq).
- To the resulting solution, add di-tert-butyl dicarbonate (1.0 eq).
- Stir the reaction mixture at ambient temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM.

- Transfer the organic solution to a separatory funnel and wash sequentially with 10% aqueous citric acid and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield **Tert-butyl 4-bromobenzylcarbamate** as a solid.

Boc-Deprotection Protocol

This protocol outlines the removal of the Boc protecting group to liberate the primary amine.

Materials:

- Tert-butyl 4-bromobenzylcarbamate**
- 4 M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in DCM)
- Diethyl ether
- Round-bottom flask, magnetic stirrer

Procedure:

- Dissolve **Tert-butyl 4-bromobenzylcarbamate** (1.0 eq) in a minimal amount of 1,4-dioxane or DCM in a round-bottom flask.
- Add a solution of 4 M HCl in 1,4-dioxane (excess) or a solution of TFA in DCM (e.g., 20-50% v/v).
- Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
- Upon completion, add diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
- Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-bromobenzylamine hydrochloride.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the aromatic ring of **Tert-butyl 4-bromobenzylcarbamate** is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity.

This reaction is used to form a carbon-carbon bond between the aryl bromide and a boronic acid or ester.

Materials:

- **Tert-butyl 4-bromobenzylcarbamate** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 , 2.0 eq)
- Solvent system (e.g., 1,4-dioxane/water, 4:1)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried reaction vessel, add **Tert-butyl 4-bromobenzylcarbamate**, the arylboronic acid, and the base.
- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed solvent mixture.
- Add the palladium catalyst to the reaction mixture.
- Heat the mixture (e.g., to 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.

Materials:

- **Tert-butyl 4-bromobenzylcarbamate** (1.0 eq)
- Terminal alkyne (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%)
- Copper(I) iodide (CuI , 1-3 mol%)
- Base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., THF or DMF)
- Inert atmosphere

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.
- Add the terminal alkyne, **Tert-butyl 4-bromobenzylcarbamate**, and the amine base.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, quench the reaction (e.g., with aqueous ammonium chloride), and extract the product with an organic solvent.
- Wash the organic phase, dry, and concentrate.
- Purify the product by column chromatography.

This reaction couples the aryl bromide with an alkene.

Materials:

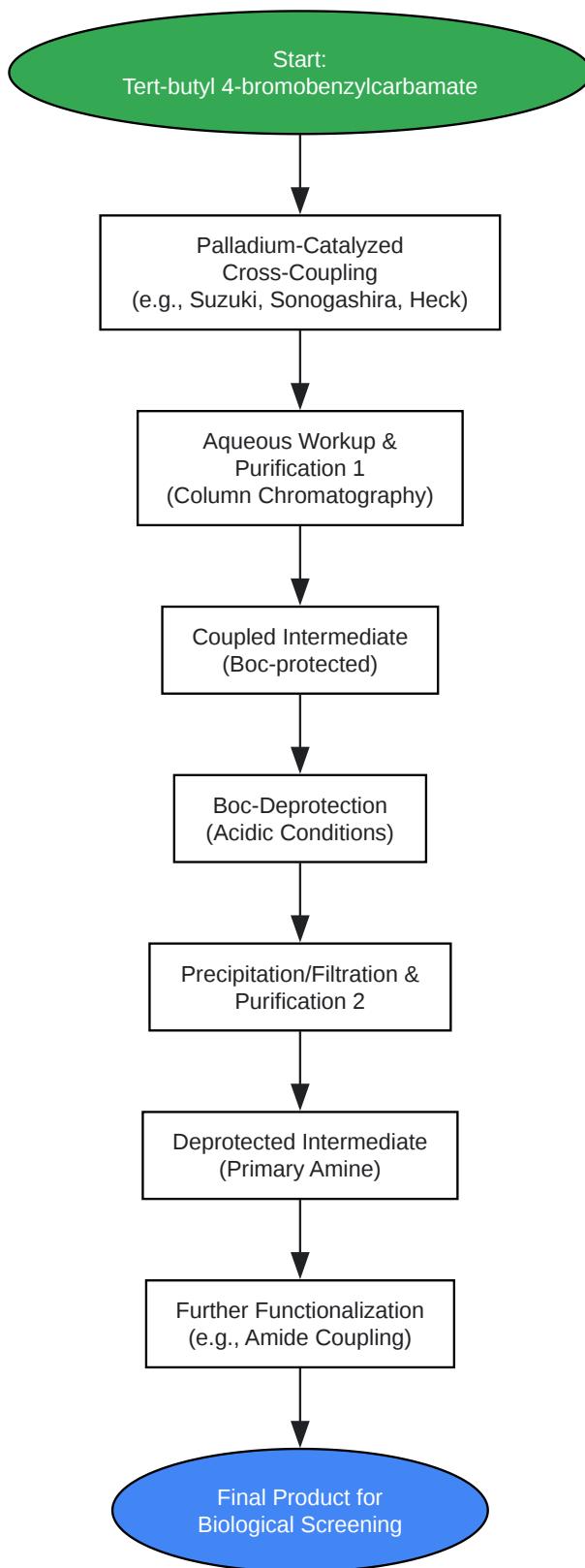
- **Tert-butyl 4-bromobenzylcarbamate** (1.0 eq)
- Alkene (e.g., n-butyl acrylate or styrene, 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%)
- Phosphine ligand (e.g., PPh_3 , 2-10 mol%)
- Base (e.g., K_2CO_3 or Et_3N , 2.0 eq)
- Solvent (e.g., DMF or acetonitrile)
- Inert atmosphere

Procedure:

- Combine **Tert-butyl 4-bromobenzylcarbamate**, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel under an inert atmosphere.
- Add the solvent and the alkene.
- Heat the reaction mixture (e.g., to 80-120 °C) and stir for several hours to overnight, monitoring by TLC or LC-MS.
- After cooling, filter the reaction mixture and concentrate the filtrate.
- Partition the residue between water and an organic solvent.
- Wash, dry, and concentrate the organic layer.
- Purify the product by column chromatography.

Experimental Workflow Visualization

The synthesis of a drug discovery intermediate using **Tert-butyl 4-bromobenzylcarbamate** typically follows a multi-step workflow, as illustrated below.



[Click to download full resolution via product page](#)

A generalized experimental workflow for the utilization of **Tert-butyl 4-bromobenzylcarbamate**.

Conclusion

Tert-butyl 4-bromobenzylcarbamate is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its commercial availability, coupled with its reactivity in a range of robust and well-established chemical transformations, makes it an attractive starting material for the construction of novel therapeutic agents, particularly in the burgeoning field of targeted protein degradation. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Tert-butyl 4-bromobenzylcarbamate for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153386#commercial-suppliers-of-tert-butyl-4-bromobenzylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com